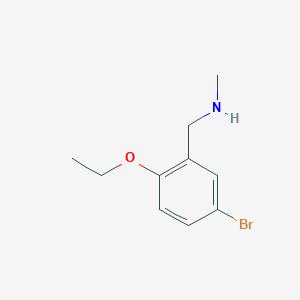![molecular formula C15H11NO3 B11866437 Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)- CAS No. 143858-52-0](/img/structure/B11866437.png)
Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methoxymethyl)benzo[g]quinoline-5,10-dione is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core fused with a benzoquinone moiety and a methoxymethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)benzo[g]quinoline-5,10-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzaldehyde with a suitable methoxymethylating agent, followed by cyclization and oxidation steps to form the quinoline core and the benzoquinone moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance yield and reduce environmental impact .
化学反応の分析
Types of Reactions
4-(Methoxymethyl)benzo[g]quinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, hydroquinones, and other functionalized quinolines .
科学的研究の応用
4-(Methoxymethyl)benzo[g]quinoline-5,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials .
作用機序
The mechanism of action of 4-(methoxymethyl)benzo[g]quinoline-5,10-dione involves its interaction with cellular targets, leading to various biological effects. The compound can intercalate into DNA, inhibiting the replication and transcription processes. It also interacts with enzymes involved in oxidative stress, leading to the generation of reactive oxygen species and subsequent cell death .
類似化合物との比較
Similar Compounds
Benz[g]isoquinoline-5,10-dione: Similar structure but lacks the methoxymethyl group.
9,10-Anthraquinone: Contains a similar quinone moiety but with a different core structure.
1,4-Naphthoquinone: Another quinone derivative with a simpler structure
Uniqueness
4-(Methoxymethyl)benzo[g]quinoline-5,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
特性
CAS番号 |
143858-52-0 |
|---|---|
分子式 |
C15H11NO3 |
分子量 |
253.25 g/mol |
IUPAC名 |
4-(methoxymethyl)benzo[g]quinoline-5,10-dione |
InChI |
InChI=1S/C15H11NO3/c1-19-8-9-6-7-16-13-12(9)14(17)10-4-2-3-5-11(10)15(13)18/h2-7H,8H2,1H3 |
InChIキー |
OYYKIVFSFKGRFQ-UHFFFAOYSA-N |
正規SMILES |
COCC1=C2C(=NC=C1)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11866373.png)







![1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11866448.png)

